(S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate

Catalog No.
S6441363
CAS No.
853944-08-8
M.F
C8H18N2O3
M. Wt
190.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate

CAS Number

853944-08-8

Product Name

(S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate

IUPAC Name

tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate

Molecular Formula

C8H18N2O3

Molecular Weight

190.2

InChI

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5,9H2,1-3H3,(H,10,12)/t6-/m0/s1

SMILES

CC(C)(C)OC(=O)NCC(CN)O

(S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate, also known by its chemical name (3-Amino-2-hydroxy-propyl)-carbamic acid tert-butyl ester, is an organic compound with the molecular formula C₈H₁₈N₂O₃ and a molecular weight of 190.24 g/mol. This compound features a tert-butyl group attached to a carbamate functional group, which is further linked to a 3-amino-2-hydroxypropyl moiety. The presence of the amino and hydroxy groups suggests potential for biological activity and applications in medicinal chemistry .

The chemical reactivity of (S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate is primarily characterized by its ability to undergo hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding carbamic acid and tert-butanol. Additionally, it can participate in various coupling reactions typical of carbamates, including nucleophilic substitutions where the amino group can act as a nucleophile. This compound may also be involved in reactions typical of amino alcohols, such as acylation and alkylation .

This compound has potential applications in various fields, particularly in medicinal chemistry as a building block for pharmaceuticals. Its structural features make it suitable for the development of drugs targeting neurological disorders or inflammatory conditions. Additionally, it may serve as an intermediate in the synthesis of more complex organic molecules used in agrochemicals or fine chemicals .

Several compounds share structural similarities with (S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate, which can be compared based on their functional groups and biological activities:

Compound NameCAS NumberSimilarityKey Features
tert-Butyl (2-hydroxypropyl)carbamate95656-86-30.97Lacks amino group; used in similar applications
tert-Butyl 2-hydroxy-2-methylpropylcarbamate183059-24-70.95Contains additional methyl group; potential for different reactivity
tert-Butyl (2,3-dihydroxypropyl)carbamate137618-48-50.93Features two hydroxyl groups; may enhance solubility
tert-Butyl (3-(methylamino)propyl)carbamate442514-22-90.92Contains a methylamino group; possible enhanced biological activity
N-Boc-2-methyl-1,3-propanediamine480452-05-90.90Different backbone structure; used in peptide synthesis

The uniqueness of (S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate lies in its specific combination of functional groups that may confer distinct biological properties compared to its analogs, highlighting its potential as a versatile compound in drug development and synthetic chemistry .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-11-23

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